molecular formula C6H4N6 B14324523 5,5'-Bi-1,2,3-triazine CAS No. 106636-97-9

5,5'-Bi-1,2,3-triazine

Cat. No.: B14324523
CAS No.: 106636-97-9
M. Wt: 160.14 g/mol
InChI Key: XSDYWCJUIHHCBT-UHFFFAOYSA-N
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Description

5,5’-Bi-1,2,3-triazine is a heterocyclic compound featuring two triazine rings connected at the 5-position Triazines are a class of nitrogen-containing heterocycles, and the 1,2,3-triazine isomer is one of the three possible triazine isomers

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bi-1,2,3-triazine typically involves the nucleophilic displacement of chlorides in 3,3’-dichloro-5,5’-bi-1,2,4-triazine with benzenethiolate or 2-pyridinethiolate anion. This reaction is carried out in the presence of potassium carbonate in dimethyl sulfoxide at ambient temperature, yielding the desired product in high yields .

Industrial Production Methods: While specific industrial production methods for 5,5’-Bi-1,2,3-triazine are not well-documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 5,5’-Bi-1,2,3-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include potassium carbonate and dimethyl sulfoxide.

    Cross-Coupling Reactions: Palladium catalysts and appropriate ligands are used under optimized conditions to achieve high yields.

Major Products:

    Nucleophilic Substitution: The major products are typically substituted triazines with various functional groups.

    Cross-Coupling Reactions: The products are (hetero)aryl-1,2,3-triazines, which are valuable intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of 5,5’-Bi-1,2,3-triazine involves its ability to participate in various chemical reactions due to the presence of multiple nitrogen atoms in its structure. These nitrogen atoms can act as nucleophiles or electrophiles, depending on the reaction conditions. The compound’s reactivity is influenced by the electronic properties of the triazine rings and the substituents attached to them .

Comparison with Similar Compounds

Uniqueness: 5,5’-Bi-1,2,3-triazine is unique due to its specific nitrogen atom arrangement and the ability to form stable bi-triazine structures. This uniqueness makes it valuable in the synthesis of complex organic molecules and its applications in various scientific fields.

Properties

CAS No.

106636-97-9

Molecular Formula

C6H4N6

Molecular Weight

160.14 g/mol

IUPAC Name

5-(triazin-5-yl)triazine

InChI

InChI=1S/C6H4N6/c1-5(2-8-11-7-1)6-3-9-12-10-4-6/h1-4H

InChI Key

XSDYWCJUIHHCBT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN=N1)C2=CN=NN=C2

Origin of Product

United States

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